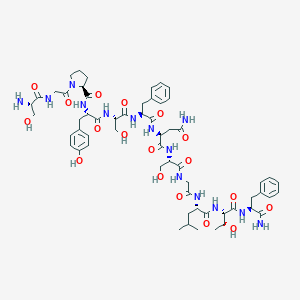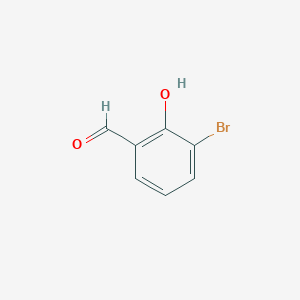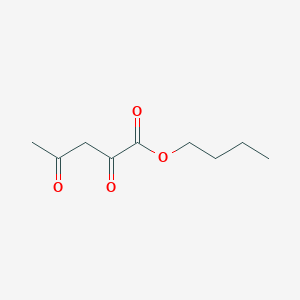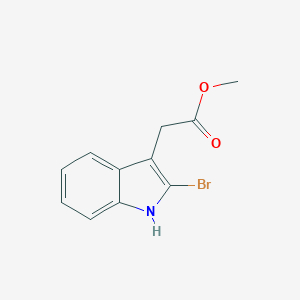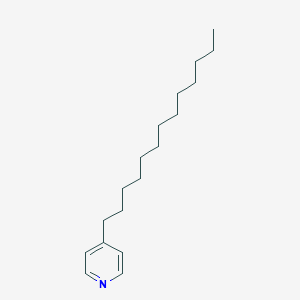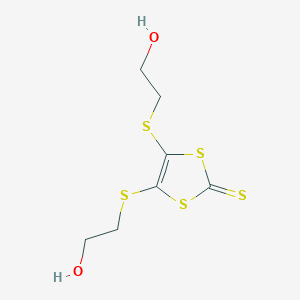
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is an organosulfur compound known for its unique chemical structure and properties This compound is part of the dithiolethione family, which is characterized by a five-membered ring containing two sulfur atoms and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2-thione with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,3-Dithiole-2-thione+Ethylene oxide→1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyethylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiolethiones depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential antioxidant properties and ability to modulate cellular redox states.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.
Redox Modulation: It can modulate cellular redox states by interacting with thiol groups in proteins.
Signal Transduction: The compound may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dithiole-2-thione, 4,5-bis(benzylthio)-
- 1,3-Dithiole-2-thione, 4,5-bis(methylthio)-
- 1,3-Dithiole-2-thione, 4,5-bis(ethylthio)-
Uniqueness
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione is unique due to the presence of hydroxyethylthio groups, which enhance its solubility in water and its potential for biological applications. This distinguishes it from other similar compounds that may have different substituents, affecting their solubility and reactivity.
Properties
IUPAC Name |
4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMMADNPHWSIIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(SC(=S)S1)SCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368104 |
Source


|
| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128258-71-9 |
Source


|
| Record name | 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
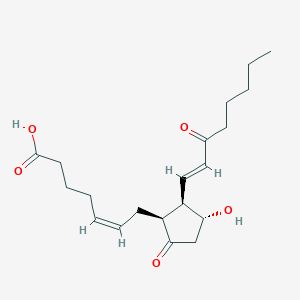
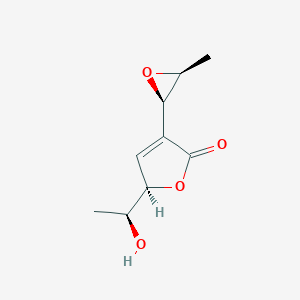
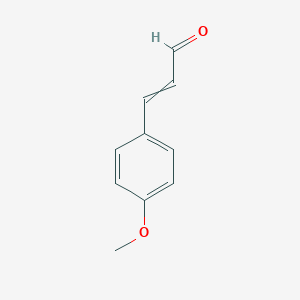
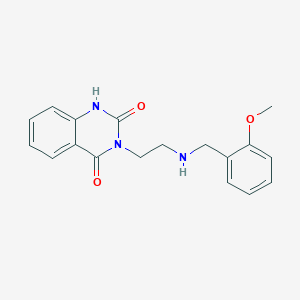
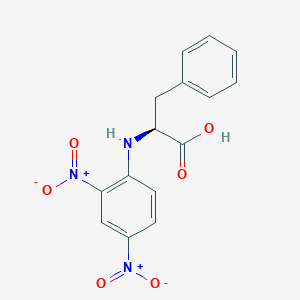
![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
